molecular formula C13H12FN3O2 B13756992 Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)me-thyl) acrylate CAS No. 1082208-21-6

Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)me-thyl) acrylate

Katalognummer: B13756992
CAS-Nummer: 1082208-21-6
Molekulargewicht: 261.25 g/mol
InChI-Schlüssel: PCUPWVVVAJYAHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate is a chemical compound that features a combination of fluorophenyl and triazole groups attached to an acrylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate typically involves the reaction of 4-fluorobenzyl bromide with 1H-1,2,4-triazole in the presence of a base, followed by esterification with methyl acrylate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl triazole oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-((4-fluorophenyl)(1H-1,2,4-triazol-1-yl)methyl) acrylate is unique due to its specific combination of a fluorophenyl group and an acrylate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

1082208-21-6

Molekularformel

C13H12FN3O2

Molekulargewicht

261.25 g/mol

IUPAC-Name

methyl 2-[(4-fluorophenyl)-(1,2,4-triazol-1-yl)methyl]prop-2-enoate

InChI

InChI=1S/C13H12FN3O2/c1-9(13(18)19-2)12(17-8-15-7-16-17)10-3-5-11(14)6-4-10/h3-8,12H,1H2,2H3

InChI-Schlüssel

PCUPWVVVAJYAHS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C)C(C1=CC=C(C=C1)F)N2C=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.